

Structure-Activity Relationship of ERAP1 Inhibitors

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Compound of Interest

Compound Name: ERAP1-IN-2

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The development of potent and selective ERAP1 inhibitors has led to the exploration of several chemical scaffolds. Below, we summarize the SAR for two prominent classes: urea-based competitive inhibitors and phosphinic pseudopeptide inhibitors.

Urea-Based Competitive Inhibitors

A notable class of competitive ERAP1 inhibitors features a 1,3-disubstituted urea core. The compound 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea, referred to as compound 2 in several studies, serves as a key example.^[2] SAR studies on this scaffold have revealed critical insights into the molecular determinants of ERAP1 inhibition.

Table 1: Structure-Activity Relationship of Urea-Based ERAP1 Inhibitors (Analogues of Compound 2)

Compound ID	R1 (Aromatic Ring)	R2 (Cyclohexyl Moiety)	R3 (Piperazine Moiety)	ERAP1 IC50 (μM)	Notes
Compound 2	p-tolyl	Cyclohexyl	N-acetylpiperazine	5.7[2]	Parent compound.
Analog 1	4-chlorophenyl	Cyclohexyl	N-acetylpiperazine	<5.7	Substitution on the aromatic ring is well-tolerated and can lead to a slight improvement in potency.[2]
Analog 2	p-tolyl	Modified	N-acetylpiperazine	>57	Modification of the cyclohexyl moiety generally results in a loss of potency of one log or more.[2]
Analog 3	p-tolyl	Cyclohexyl	Modified	>57	Modification of the N-acetylpiperazine moiety generally results in a loss of potency of one log or more.[2]

Note: The IC50 values are indicative and sourced from literature.[2] Direct comparison between different studies should be made with caution.

The SAR data for this series suggest that the cyclohexyl and N-acetylpiperazine moieties are crucial for potent inhibition, while the aromatic ring can tolerate substitutions, offering a handle for optimizing physicochemical properties.[2] Molecular docking studies suggest that the cyclohexyl group occupies a hydrophobic pocket, and the N-acetylpiperazine moiety may interact with the catalytic zinc ion.[2]

Phosphinic Pseudopeptide Inhibitors

Phosphinic pseudopeptides are transition-state analog inhibitors that have demonstrated high potency against ERAP1 and other M1 aminopeptidases.[5] These inhibitors mimic the tetrahedral transition state of peptide bond hydrolysis.

Table 2: Structure-Activity Relationship of Phosphinic Pseudopeptide ERAP1 Inhibitors

Compound ID	P1' Side Chain	P2' Side Chain	ERAP1 IC50 (nM)	ERAP2 IC50 (nM)	IRAP IC50 (nM)	Selectivity Notes
DG046	Propargyl	L-Phe	43[5]	37[5]	2[5]	Potent inhibitor of all three enzymes. [5]
Analog 4	p-isoxazolyl phenol	L-Phe	33[5]	56[5]	4[5]	The most potent ERAP1 inhibitor in this series, but with poor selectivity over ERAP2 and IRAP. [5]
Analog 5	m-isoxazolyl phenol	L-Phe	-	-	-	Shifting the hydroxyl position had no significant effect on selectivity. [5]
Analog 6	Chlorobenzene	L-Phe	-	345[5]	34[5]	Replacing phenol with chlorobenzene improved selectivity over ERAP2 but

						not IRAP. [5]
DG011A	L-Leu	L-Ser	>1000	-	-	Demonstrates selectivity for ERAP2 over ERAP1. [5]

Note: IC50 values are sourced from the literature.[\[5\]](#) The P1' and P2' positions refer to the residues C-terminal to the scissile bond analog.

The SAR of phosphinic pseudopeptides highlights the importance of the P1' and P2' side chains in determining both potency and selectivity. Aromatic residues in the P2' position, such as phenylalanine, are generally favored for ERAP1 inhibition.[\[5\]](#) The S1' pocket of ERAP1 can accommodate various substituents, but achieving selectivity over the closely related ERAP2 and IRAP remains a challenge.[\[5\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of ERAP1 inhibitors.

ERAP1 Enzymatic Assay (L-AMC Hydrolysis)

This assay measures the enzymatic activity of ERAP1 through the hydrolysis of a fluorogenic substrate, Leucine-7-amido-4-methylcoumarin (L-AMC).

Materials:

- Recombinant human ERAP1 enzyme
- L-Leucine-7-amido-4-methylcoumarin (L-AMC) substrate (stock solution in DMSO)
- Assay buffer: 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl[\[6\]](#)
- Test compounds (in DMSO)

- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
- Add a solution of ERAP1 enzyme (e.g., 1.5 $\mu\text{g}/\text{mL}$ final concentration) to each well of the microplate.[6]
- Add the diluted test compounds or DMSO (for control wells) to the wells containing the enzyme.
- Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the L-AMC substrate to all wells. A typical final concentration is 100 μM . [6]
- Immediately begin monitoring the increase in fluorescence using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. [6]
- Record fluorescence readings at regular intervals (e.g., every minute) for a specified duration (e.g., 5-10 minutes). [6]
- Calculate the rate of reaction (initial velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
- Determine the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antigen Presentation Assay

This assay assesses the ability of an inhibitor to modulate the presentation of a specific antigenic peptide on the surface of cells.

Materials:

- A suitable cell line (e.g., HeLa cells) expressing a specific MHC class I allele (e.g., HLA-B27).[7]
- A T-cell clone or a specific antibody that recognizes the peptide-MHC complex of interest.
- The antigenic peptide precursor.
- Test compounds.
- Cell culture medium and supplements.
- Flow cytometer.

Procedure:

- Seed the cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 2-4 hours).
- Add the antigenic peptide precursor to the culture medium.
- Incubate the cells for a sufficient time to allow for peptide processing and presentation (e.g., 18-24 hours).
- Wash the cells to remove excess peptide.
- Stain the cells with a fluorescently labeled antibody or incubate with the specific T-cell clone.
- If using an antibody, wash the cells and analyze them by flow cytometry to quantify the surface expression of the specific peptide-MHC complex.

- If using a T-cell clone, measure T-cell activation through a suitable readout (e.g., cytokine production measured by ELISA).
- Calculate the effect of the inhibitor on antigen presentation relative to the control and determine the EC50 value.

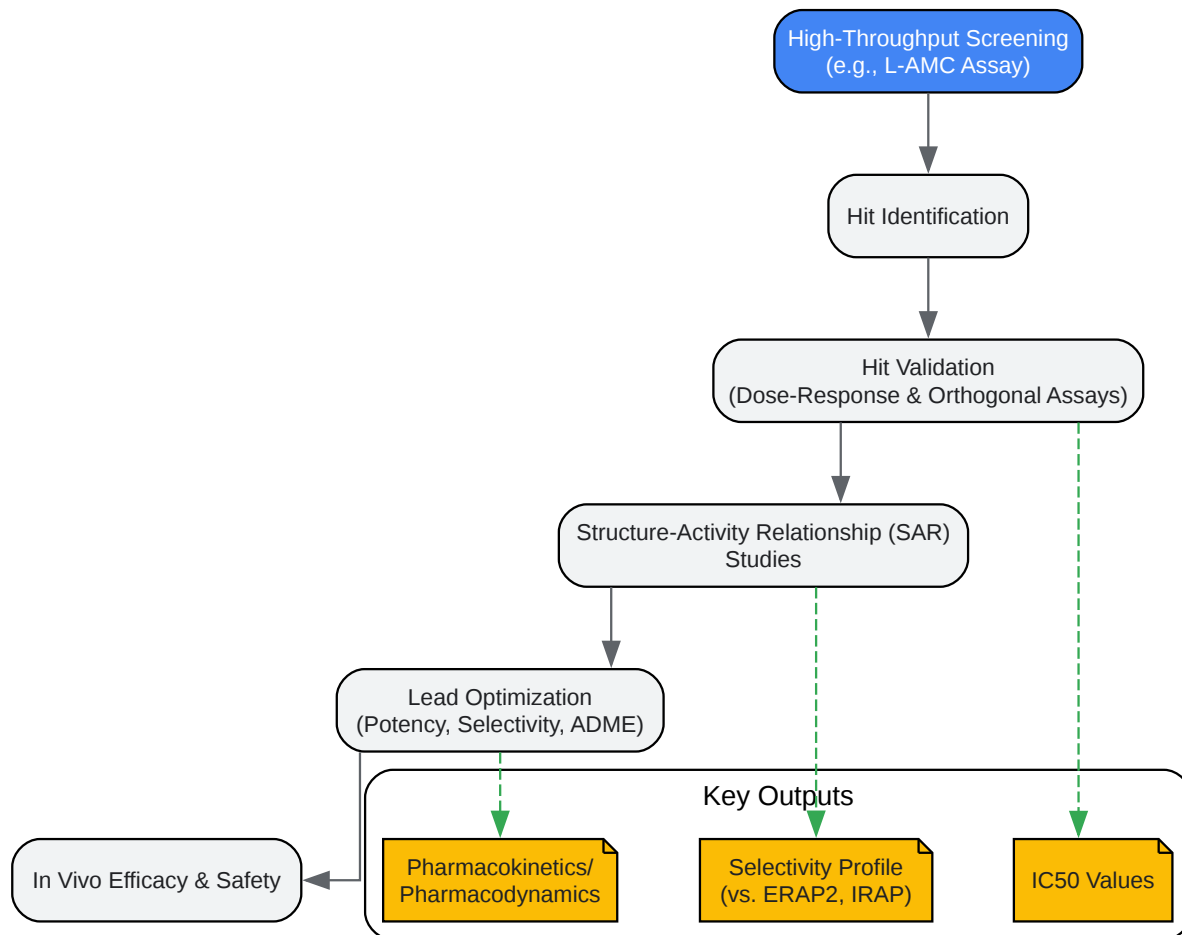
Visualizations

The following diagrams illustrate key concepts related to ERAP1 function and inhibitor development.



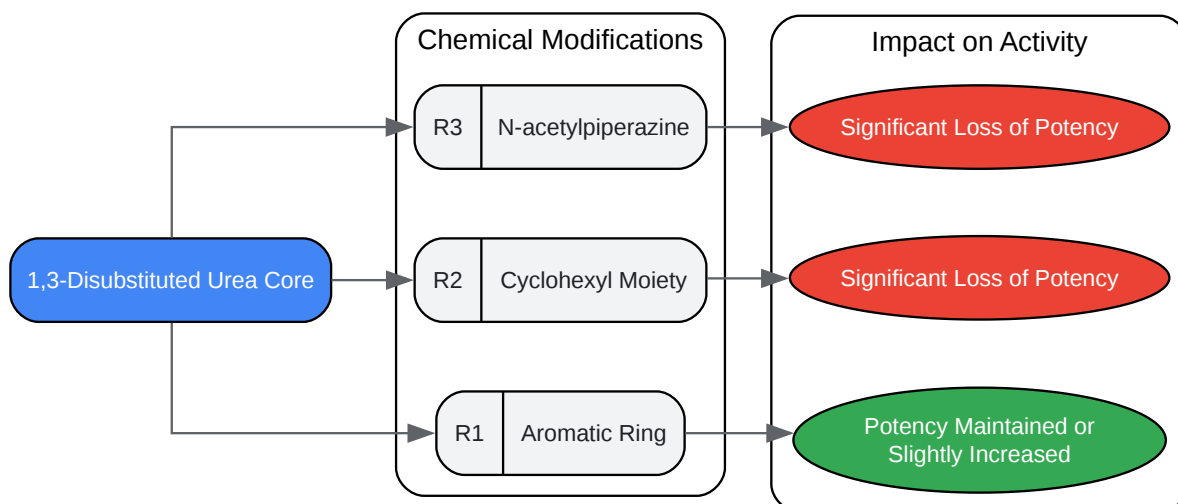
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Caption: Antigen processing and presentation pathway involving ERAP1.



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Caption: General workflow for ERAP1 inhibitor screening and characterization.



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Caption: Logical SAR for 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea.

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